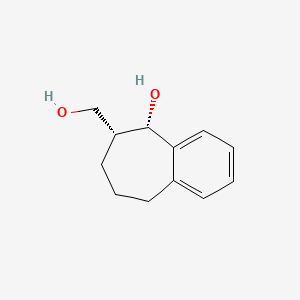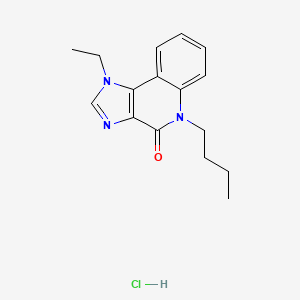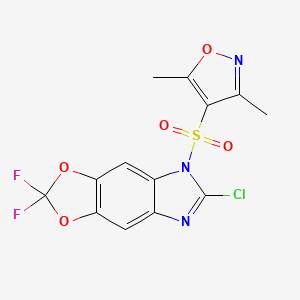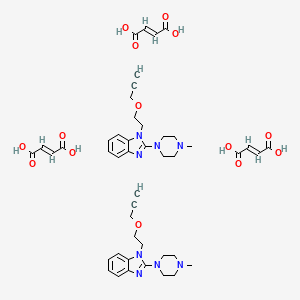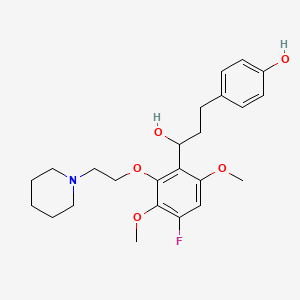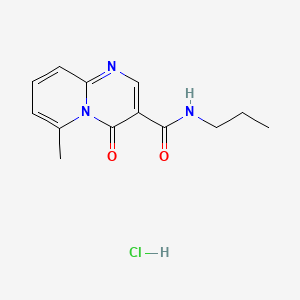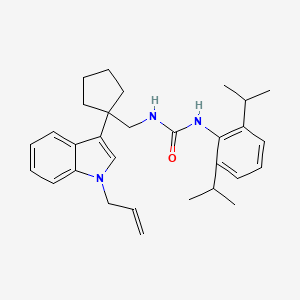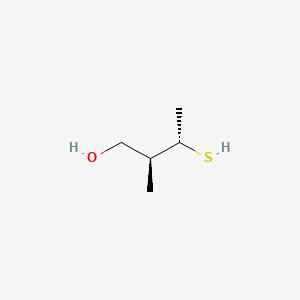
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral organic compound with a unique structure that includes a sulfanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the reduction of a suitable precursor, resulting in the formation of the desired chiral compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and engineered bacteria. These methods are environmentally friendly and can be scaled up for large-scale production. The process involves preparing engineering bacteria containing the necessary enzymes, followed by the reduction of the precursor compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Its sulfanyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol
- (2S,3S)-2,3-Butanediol
- (2R,3R)-2,3-Butanediol
Uniqueness
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol is unique due to its specific stereochemistry and the presence of both sulfanyl and hydroxyl groups. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and in studies of stereochemical effects .
Properties
CAS No. |
669070-08-0 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
(2S,3S)-2-methyl-3-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
RFMHFOPFUZZBAD-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@H](C)S |
Canonical SMILES |
CC(CO)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


